5,7-dihydroxy-2-phenyl-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one
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Overview
Description
5,7-Dihydroxy-2-phenyl-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is of interest due to its unique structure, which includes two piperidin-1-ylmethyl groups attached to the chromen-4-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-2-phenyl-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone and benzaldehyde.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation to form a chalcone intermediate.
Cyclization: The chalcone intermediate is then cyclized using a base such as potassium hydroxide to form the chromen-4-one core.
Functionalization: The chromen-4-one core is further functionalized by introducing piperidin-1-ylmethyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-2-phenyl-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The piperidin-1-ylmethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,7-Dihydroxy-2-phenyl-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-dihydroxy-2-phenyl-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydroxy-2-phenyl-4H-chromen-4-one: Lacks the piperidin-1-ylmethyl groups.
6,8-Dimethyl-5,7-dihydroxy-2-phenyl-4H-chromen-4-one: Contains methyl groups instead of piperidin-1-ylmethyl groups.
Uniqueness
The presence of piperidin-1-ylmethyl groups in 5,7-dihydroxy-2-phenyl-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one enhances its solubility and bioavailability, making it more effective in biological applications compared to similar compounds.
Biological Activity
The compound 5,7-dihydroxy-2-phenyl-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one (referred to as compound A ) is a synthetic flavonoid derivative known for its significant biological activities. This article explores the compound's pharmacological properties, including its anti-inflammatory, antioxidant, and potential neuroprotective effects.
Chemical Structure and Properties
Compound A is characterized by its unique chromenone backbone modified with hydroxyl and piperidine groups. Its molecular formula is C21H26N2O4 with a molecular weight of approximately 370.45 g/mol. The structural formula can be represented as follows:
Anti-inflammatory Activity
Research indicates that compound A exhibits potent anti-inflammatory properties. In a study evaluating its effects on cyclooxygenase (COX) and lipoxygenase (LOX) pathways, it demonstrated over 80% inhibition against COX-2 and 5-LOX at a concentration of 100 μg/ml . Additionally, it inhibited tumor necrosis factor-alpha (TNF-α) production significantly, indicating its potential as an anti-inflammatory agent in conditions like arthritis or other inflammatory diseases .
Table 1: Inhibition of Key Enzymes by Compound A
Enzyme | Inhibition (%) at 100 μg/ml |
---|---|
COX-2 | >80% |
5-LOX | >80% |
TNF-α | Significant |
Antioxidant Activity
The antioxidant capacity of compound A was assessed using the DPPH radical scavenging assay. At a concentration of 250 μM , it exhibited approximately 40% inhibition of DPPH radicals. This suggests that compound A can mitigate oxidative stress, which is implicated in various chronic diseases .
The mechanisms through which compound A exerts its biological effects include:
- Inhibition of Pro-inflammatory Cytokines : By downregulating TNF-α and potentially other cytokines through NF-kB pathway inhibition.
- Scavenging Free Radicals : The presence of hydroxyl groups contributes to its ability to neutralize free radicals.
- Modulation of Enzymatic Pathways : Inhibiting key enzymes involved in inflammatory processes.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of flavonoids similar to compound A:
- Study on Anti-inflammatory Mechanisms : In a bioassay-guided fractionation study of plant extracts containing flavonoids, compounds exhibiting structures akin to compound A were shown to significantly reduce inflammation markers in vitro .
- Neuroprotective Potential : Research into piperidine derivatives has indicated their efficacy in improving cognitive function in animal models of AD by inhibiting AChE and enhancing synaptic plasticity .
Properties
IUPAC Name |
5,7-dihydroxy-2-phenyl-6,8-bis(piperidin-1-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O4/c30-22-16-23(19-10-4-1-5-11-19)33-27-21(18-29-14-8-3-9-15-29)25(31)20(26(32)24(22)27)17-28-12-6-2-7-13-28/h1,4-5,10-11,16,31-32H,2-3,6-9,12-15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALAIDVEZCNHGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)CN5CCCCC5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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